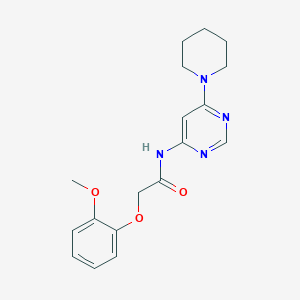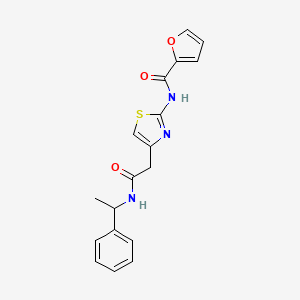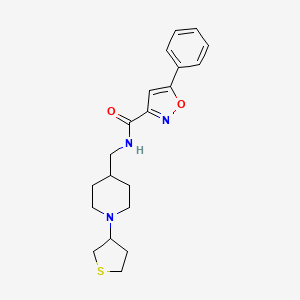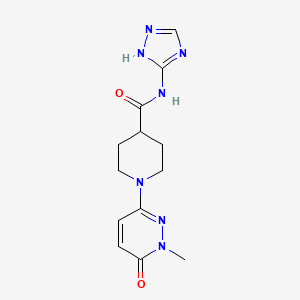
3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Bromo-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has an average mass of 235.271 Da and a monoisotopic mass of 233.925446 Da .
Molecular Structure Analysis
The InChI code for “(4-Bromo-3-chlorophenyl)boronic acid” is 1S/C6H5BBrClO2/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3,10-11H .Physical And Chemical Properties Analysis
“(4-Bromo-3-chlorophenyl)boronic acid” is a solid at room temperature .Scientific Research Applications
Optical and Electronic Properties
Studies on related chalcone derivatives, including those with similar bromo- and chloro-substituted phenyl groups, have highlighted their potential in semiconductor devices due to promising optoelectronic and charge transport properties. For instance, the evaluation of linear optical, second and third-order nonlinear optical (NLO) properties, alongside charge transport capabilities, suggests these compounds' suitability for various semiconductor applications. The analysis indicates that such compounds may act as better electron transport materials, potentially functioning as n-type organic semiconductors due to their larger electron transfer integral values compared to those for hole transfer (Shkir et al., 2019).
Synthesis and Structural Analysis
The facile synthesis of enantiomerically pure derivatives starting from related compounds showcases the chemical versatility and accessibility of these materials. The detailed structural elucidation through X-ray diffraction of key intermediates in these synthesis pathways provides valuable insights into the molecular architecture and potential applications of these compounds in material science and pharmaceuticals (Zhang et al., 2014).
Electronic and NLO Properties via DFT Studies
Derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate have been synthesized and analyzed for their electronic and NLO properties through Density Functional Theory (DFT) studies. These analyses provide insights into the reactivity and electronic properties of the compounds, potentially paving the way for their application in NLO materials and electronic devices (Nazeer et al., 2020).
Biological Activity
While the focus is on excluding drug use and dosage information, it's noteworthy that related structures have been investigated for their antimicrobial and antitubercular activities. Such studies highlight the broader potential of bromo- and chloro-substituted phenyl compounds in therapeutic applications beyond their optical and electronic properties, suggesting a multifaceted area of research (Popat et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(Z)-3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-2-1-6(5-9(7)12)8(11)3-4-13/h1-3,5H/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLWDBOZZLJZQW-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=CC#N)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C/C#N)/Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B2471541.png)
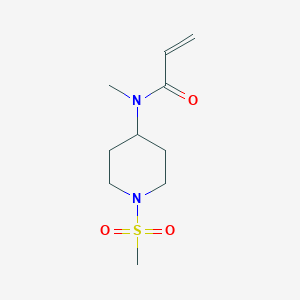
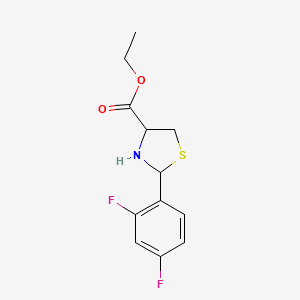
![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)
![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

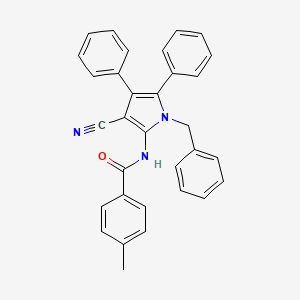
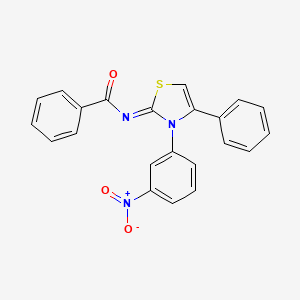

![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)
